

# Advanced Characterization and Synthetic Utility of 2,3-Diethoxyacrolein

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Propenal, 2,3-diethoxy-

CAS No.: 14316-70-2

Cat. No.: B3240278

[Get Quote](#)

## Core Directive: The "Push-Pull" Architecture

2,3-Diethoxyacrolein (CAS: 14316-70-2) represents a critical class of

$\alpha,\beta$ -unsaturated aldehydes known as "push-pull" alkenes. Structurally, it features an electron-withdrawing formyl group at C1 (pull) and two electron-donating ethoxy groups at C2 and C3 (push). This electronic arrangement creates a highly polarized system, making the C3 position susceptible to nucleophilic attack while activating the C1 carbonyl for condensation.

In drug development, this molecule serves as a masked equivalent of triose reductone (2-hydroxymalondialdehyde), enabling the regioselective synthesis of 5-alkoxy-pyrimidines and pyrazoles—scaffolds ubiquitous in antiviral and antimetabolite therapeutics.

## Structural Identity

Property	Specification
IUPAC Name	2,3-Diethoxyprop-2-enal
Common Name	2,3-Diethoxyacrolein; Triose reductone diethyl ether
CAS Number	14316-70-2
Molecular Formula	
Molecular Weight	144.17 g/mol
SMILES	<chem>CCOC=C(OCC)C=O</chem>
Appearance	Colorless to pale yellow liquid
Boiling Point	~85–90 °C at 15 mmHg (predicted)

## Structural Analysis & Spectroscopic Signatures

Understanding the geometry of 2,3-diethoxyacrolein is vital for predicting its reactivity. The molecule exists primarily in the (Z)-configuration due to the minimization of steric repulsion between the ethoxy groups and the formyl oxygen, although E/Z isomerization can occur under irradiation or acid catalysis.

## NMR Characterization Strategy

To validate the structure during synthesis, researchers should monitor specific resonance shifts that distinguish the product from its acetal precursors.

Nucleus	Position	Chemical Shift ( , ppm)	Multiplicity	Assignment
	C1-H	9.1 – 9.3	Singlet (s)	Aldehyde proton (Deshielded)
	C3-H	7.0 – 7.2	Singlet (s)	Vinyl proton ( -position)
	-OCH -	4.0 – 4.3	Quartet (q)	Ethoxy methylene protons
	C1	~185.0	-	Carbonyl carbon
	C3	~160.0	-	-Carbon (Enol ether character)
	C2	~135.0	-	-Carbon

Note: The high chemical shift of C3 confirms the strong electron donation from the ethoxy group, establishing the "push" effect.

## Synthesis Protocol: The Orthoester Route

The most robust synthesis of 2,3-diethoxyacrolein avoids unstable intermediates by utilizing 1,1,2,3,3-pentaethoxypropane as a stable precursor. This method leverages the reactivity of triethyl orthoformate (TEOF).

### Phase 1: Precursor Assembly (Acetal Formation)

Reaction: Condensation of ethoxyacetaldehyde diethyl acetal with triethyl orthoformate.

- Reagents:
  - Ethoxyacetaldehyde diethyl acetal (1.0 eq)

- Triethyl orthoformate (TEOF) (1.2 eq)
- Catalyst: Boron trifluoride etherate ( ) (0.5 mol%)
- Procedure:
  - Under atmosphere, mix the acetal and TEOF.
  - Add dropwise at 0 °C to prevent polymerization.
  - Stir at room temperature for 4–6 hours.
  - Mechanism: The Lewis acid activates TEOF, generating a diethoxymethyl cation which attacks the enol ether form of the acetal.
  - Product: 1,1,2,3,3-Pentaethoxypropane.[1][2] Isolate via vacuum distillation.[3]

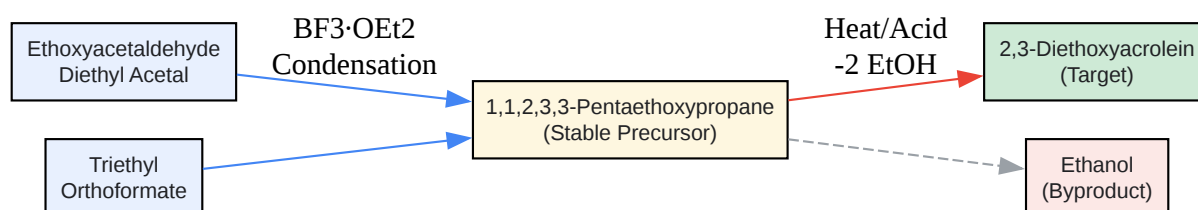
## Phase 2: Elimination to 2,3-Diethoxyacrolein

Reaction: Acid-catalyzed elimination of ethanol.

- Reagents:
  - 1,1,2,3,3-Pentaethoxypropane[1][2]
  - Catalyst:
    - Toluenesulfonic acid (pTSA) or Phosphoric acid ( )
- Procedure:
  - Heat the precursor to 140–160 °C in a distillation apparatus.

- Critical Step: Apply weak vacuum (approx. 100–200 mmHg) to continuously remove ethanol as it forms, driving the equilibrium forward.
- Collect the fraction distilling at the boiling point of 2,3-diethoxyacrolein.
- Purification: Redistill to remove traces of partially eliminated acetals.

## Synthesis Logic Diagram



[Click to download full resolution via product page](#)

Figure 1: Stepwise synthesis from stable acetal precursors via the pentaethoxypropane intermediate.

## Reactivity & Applications in Drug Design

2,3-Diethoxyacrolein is a versatile

synthon. Its primary utility lies in the synthesis of 5-substituted heterocycles.

### Mechanism of Pyrimidine Formation

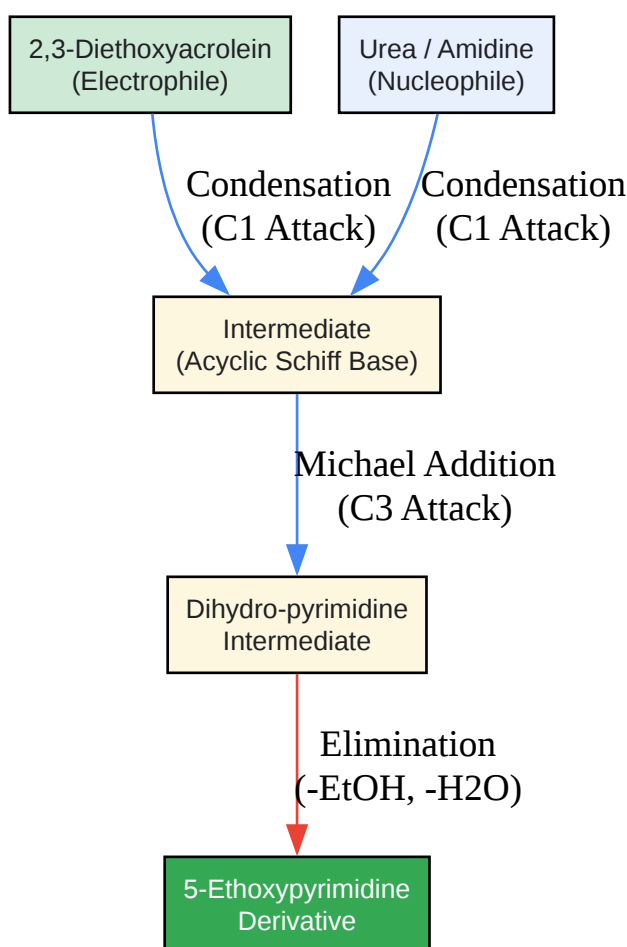
When reacted with amidines (e.g., urea, guanidine, thiourea), 2,3-diethoxyacrolein undergoes a [3+3] cyclocondensation.

- Nucleophilic Attack 1: The amidine nitrogen attacks the aldehyde carbonyl (C1), forming a Schiff base intermediate.
- Nucleophilic Attack 2: The second nitrogen attacks the  $\alpha$ -carbon (C3), displacing the ethoxy group via an addition-elimination mechanism.
- Aromatization: Loss of water and ethanol yields the pyrimidine ring.

- Result: The ethoxy group at C2 (from the starting material) is retained, becoming a 5-ethoxy substituent on the pyrimidine ring.

Application: This route is used to synthesize 5-ethoxypyrimidine-2,4-dione (5-ethoxyuracil) or related antiviral analogues where the 5-position substituent modulates metabolic stability.

## Heterocycle Synthesis Workflow



[Click to download full resolution via product page](#)

Figure 2: Cyclocondensation pathway for the synthesis of 5-ethoxypyrimidines.

## Safety & Handling

- Reactivity: The molecule acts as both an aldehyde and an enol ether. It is sensitive to moisture (hydrolysis to triose reductone) and should be stored under inert gas (

or Ar) at low temperatures (4 °C).

- Hazards: Likely causes skin and eye irritation. The synthesis involves volatile byproducts (ethanol) and corrosive catalysts ( , acids).
- Stability: Prone to polymerization if left in the presence of strong acids without solvent.

## References

- Triethyl Orthoformate Properties & Reactivity Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31214, Triethyl orthoformate. [\[Link\]](#)
- 2,3-Diethoxy-2-propenal (CAS 14316-70-2) Entry Source: AA Blocks Product Catalog (2024). [\[Link\]](#)<sup>[4]</sup>
- Synthesis of Pyrazoles from 1,1,2,3,3-Pentaethoxypropane Source: Arens, J.F. et al. (1990). Chemistry of acetylenic ethers LIV. Recueil des Travaux Chimiques des Pays-Bas. [\[Link\]](#)
- Triose Reductone Chemistry Source: Euler, H.v. & Martius, C. (1933). Über Reduktone. Justus Liebigs Annalen der Chemie. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
- 3. [cdnsciencepub.com](https://pubs.cdnsciencepub.com) [[cdnsciencepub.com](https://pubs.cdnsciencepub.com)]
- 4. [aablocks.com](https://www.aablocks.com) [[aablocks.com](https://www.aablocks.com)]

- To cite this document: BenchChem. [Advanced Characterization and Synthetic Utility of 2,3-Diethoxyacrolein]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3240278/docs#advanced-characterization-and-synthetic-utility-of-2-3-diethoxyacrolein>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)